5-(3-Fluorophenyl)pyridin-3-ol
Overview
Description
5-(3-Fluorophenyl)pyridin-3-ol is an organic compound that belongs to the class of fluorinated pyridines. This compound features a pyridine ring substituted with a fluorophenyl group and a hydroxyl group. The presence of fluorine in the aromatic ring imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)pyridin-3-ol typically involves the introduction of a fluorophenyl group to a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a pyridine derivative under basic conditions. The reaction can be carried out using reagents such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, especially at positions ortho or para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of 5-(3-Fluorophenyl)pyridin-3-one.
Reduction: Formation of 5-(3-Fluorophenyl)pyridine.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
5-(3-Fluorophenyl)pyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)pyridin-3-ol
- 5-(4-Fluorophenyl)pyridin-3-ol
- 3-(3-Fluorophenyl)pyridin-2-ol
Uniqueness
5-(3-Fluorophenyl)pyridin-3-ol is unique due to the specific positioning of the fluorophenyl group and hydroxyl group on the pyridine ring. This specific arrangement can result in distinct chemical reactivity and biological activity compared to its isomers and other fluorinated pyridines .
Properties
IUPAC Name |
5-(3-fluorophenyl)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-8(4-10)9-5-11(14)7-13-6-9/h1-7,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDSYNBRIHDYBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CN=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673383 | |
Record name | 5-(3-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-86-2 | |
Record name | 5-(3-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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